

# N-Acetyltransferase 10 (NAT10): A Technical Guide to the ac4C Writer Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | N4-Acetylcytidine triphosphate |           |
|                      | sodium                         |           |
| Cat. No.:            | B8117531                       | Get Quote |

## **Executive Summary**

N4-acetylcytidine (ac4C) is a conserved RNA modification increasingly recognized for its critical role in regulating RNA stability, translation, and function.[1] The primary enzyme responsible for catalyzing this modification in eukaryotes is N-acetyltransferase 10 (NAT10), positioning it as the sole identified "writer" of the ac4C mark.[2][3] NAT10's activity extends across various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), influencing a wide array of cellular processes.[1][2] Dysregulation of NAT10 is implicated in numerous pathologies, most notably cancer, where its overexpression often correlates with poor prognosis by promoting proliferation, metastasis, and therapeutic resistance.[1][2][4] This document provides an in-depth technical overview of NAT10, covering its molecular mechanisms, biological functions, role in disease, and the experimental protocols used for its study, serving as a comprehensive resource for researchers and therapeutic developers.

# Molecular Profile of N-Acetyltransferase 10 (NAT10)

NAT10 is a highly conserved protein and the first enzyme identified to catalyze the formation of ac4C in eukaryotic RNA.[5] It possesses both RNA binding and acetyltransferase activities.[5] [6]

• Structure: The structure of NAT10 consists of an RNA helicase-like domain linked to a Gcn5-related N-acetyltransferase (GNAT) domain.[1] Human NAT10 also contains a C-terminal nucleolar localization sequence (NLS) that dictates its primary subcellular location.[1]



- Catalytic Activity: NAT10 functions as an RNA cytidine acetyltransferase, utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor and requiring ATP for energy in a manner that is not yet fully understood.[1][2] It transfers the acetyl group to the exocyclic N4-amine of cytidine residues within its target RNA molecules.[1]
- Cellular Localization: NAT10 is predominantly an abundant nucleolar protein.[1] However, its
  localization can change based on cellular conditions. For instance, in hepatocellular
  carcinoma, NAT10 accumulation is observed in both the nucleus and the cytoplasm.[5]
   Following DNA damage, it can translocate to the nucleoplasm to stabilize p53.[1]

# The ac4C "Writer" Mechanism and Its Functional Consequences

NAT10-mediated ac4C modification is a critical layer of epitranscriptomic regulation that impacts RNA fate and function. The acetylation of cytidine enhances the stability of the modified RNA and promotes its translational efficiency.[2][7]

## **Signaling and Regulatory Pathway**

The expression and activity of NAT10 are regulated by various signaling pathways. In cancer, for example, the NF-κB pathway can be activated, leading to the binding of the p65 subunit to the NAT10 promoter and inducing its transcription. This creates a feedback loop where NAT10 can then activate downstream oncogenic pathways like Wnt/β-catenin.[2]



Click to download full resolution via product page



Caption: Upstream and downstream signaling pathways involving NAT10 in cancer.

## **Substrates and Biological Functions**

NAT10 has a broad range of RNA substrates, and its activity is crucial for numerous biological processes.[1][3] Beyond RNA, NAT10 can also acetylate protein substrates.[1][8]



| Substrate Type | Specific<br>Example(s)                                                                                | Cofactor(s) /<br>Adapter(s) | Biological Function & Consequence of ac4C                                                                                                                  | Reference(s) |
|----------------|-------------------------------------------------------------------------------------------------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| rRNA           | 18S rRNA (at<br>position 1842 in<br>mammals)                                                          | snoRNAs                     | Essential for proper rRNA processing, ribosome biogenesis, and maturation. Loss impairs cell growth.                                                       | [2][5]       |
| tRNA           | tRNASer,<br>tRNALeu                                                                                   | THUMPD1                     | Enhances tRNA stability and structural integrity, ensuring translational fidelity and efficiency.                                                          | [2]          |
| mRNA           | Various oncogenes (c- Myc, KIF23, FSP1), DNA repair genes (AHNAK), pluripotency factors (OCT4, NANOG) | -                           | Increases mRNA stability and translational efficiency, leading to higher protein expression. Regulates processes like cell cycle, EMT, and chemoresistance | [2][3][9]    |
| Protein        | p53 (at K120), α-<br>tubulin, MORC2                                                                   | -                           | Stabilizes p53 (counteracting                                                                                                                              | [1]          |



Mdm2), regulates midbody function, and triggers G2 checkpoint under DNA damage.

## **Role of NAT10 in Disease Pathophysiology**

The dysregulation of NAT10 is a common feature in many human diseases, with a particularly prominent role in oncology.[1]

### **NAT10** in Pan-Cancer

High expression of NAT10 is observed across a wide range of cancers and is frequently associated with poor patient survival.[2][4] NAT10 drives malignancy by acetylating the mRNAs of key oncogenes and regulators of cellular processes.[1]



| Cancer Type                          | NAT10<br>Expression | Key<br>Downstream<br>Targets &<br>Pathways | Functional<br>Outcome                                                                                      | Reference(s) |
|--------------------------------------|---------------------|--------------------------------------------|------------------------------------------------------------------------------------------------------------|--------------|
| Hepatocellular<br>Carcinoma<br>(HCC) | Upregulated         | SMAD3, EMT-<br>related genes               | Promotes metastasis, EMT, and chemoresistance                                                              | [4][10]      |
| Colorectal<br>Cancer (CRC)           | Upregulated         | KIF23 (via Wnt/<br>β-catenin), FSP1        | Promotes proliferation, metastasis, and ferroptosis resistance.                                            | [2]          |
| Bladder Cancer                       | Upregulated         | AHNAK, p21,<br>BCL9L, SOX4                 | Enhances DNA damage repair, leading to cisplatin chemoresistance and inhibition of apoptosis.              | [2][3]       |
| Breast Cancer                        | Upregulated         | MDR1, BCRP,<br>EMT regulators              | Promotes chemoresistance (e.g., to Doxorubicin) by reversing the epithelial- mesenchymal transition (EMT). | [2][11]      |
| Gastric Cancer                       | Upregulated         | SEPT9 (via HIF-<br>1α), MDM2               | Creates a positive feedback loop with HIF-1α to promote glycolysis under hypoxia;                          | [2]          |







|                                 |             |                                          | decreases p53<br>levels.                       |        |
|---------------------------------|-------------|------------------------------------------|------------------------------------------------|--------|
| Acute Myeloid<br>Leukemia (AML) | Upregulated | Endoplasmic<br>Reticulum Stress<br>genes | Inhibits apoptosis and promotes cell survival. | [3][4] |

### Other Diseases

Beyond cancer, NAT10 is implicated in:

- Viral Infections: NAT10 can modify viral RNA genomes (e.g., enterovirus 71) or host mRNAs to enhance viral replication and stability.[1]
- Autoimmune Disorders: Dysregulation of NAT10 is associated with systemic lupus erythematosus and rheumatoid arthritis, where it modulates immune responses.[1][5]
- Aging Syndromes: NAT10 is linked to Hutchinson-Gilford progeria syndrome (HGPS).[8]
- Cardiovascular & Metabolic Diseases: It can exacerbate myocardial injury and promote metabolic dysfunction-associated steatotic liver disease.[1]

## **Therapeutic Targeting of NAT10**

Given its central role in driving disease, particularly cancer, NAT10 has emerged as a promising therapeutic target.[1] Strategies include the development of small-molecule inhibitors and gene silencing approaches.



| Inhibitor   | Туре           | Reported<br>Mechanism of<br>Action                          | Therapeutic<br>Potential                                                                                                                     | Reference(s) |
|-------------|----------------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Remodelin   | Small Molecule | Inhibits NAT10<br>acetyltransferase<br>activity.            | Reverses EMT,<br>suppresses<br>hypoxia-induced<br>HIFs, increases<br>chemosensitivity,<br>and alters lipid<br>metabolism in<br>cancer cells. | [11][12][13] |
| siRNA/shRNA | Gene Silencing | Reduces NAT10<br>protein levels via<br>RNA<br>interference. | Suppresses<br>tumor growth,<br>enhances<br>chemosensitivity,<br>and allows for<br>functional<br>investigation of<br>NAT10's roles.           | [9][11]      |

## **Key Experimental Protocols**

Studying NAT10 and ac4C requires a specialized set of molecular biology techniques. Below are detailed methodologies for key experiments.

## Protocol 1: N4-acetylcytidine Sequencing (ac4C-seq)

This protocol allows for the quantitative, nucleotide-resolution mapping of ac4C sites across the transcriptome. It is based on the chemical reduction of ac4C by sodium cyanoborohydride (NaCNBH<sub>3</sub>), which induces misincorporation during reverse transcription.[14]





Click to download full resolution via product page

Caption: Experimental workflow for the ac4C-seq protocol.



#### Methodology:

- RNA Preparation: Extract high-quality total RNA from cells or tissues. Perform mRNA enrichment if focusing on mRNA modifications.[15]
- RNA Fragmentation: Fragment the RNA to an average size of 200-300 nucleotides using appropriate fragmentation buffers or enzymatic methods.
- Chemical Reduction:
  - Experimental Sample: Treat the RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions (e.g., pH 4.0) to reduce the ac4C moiety.[14]
  - Control Samples: Prepare two controls: a mock-treated sample (acidic conditions without NaCNBH<sub>3</sub>) and a deacetylated sample (enzymatic or chemical deacetylation followed by NaCNBH<sub>3</sub> treatment).[14]
- Library Construction:
  - Ligate a 3' adapter to the fragmented RNA.
  - Perform reverse transcription. The reduced ac4C base will cause the reverse transcriptase to misincorporate a non-cognate nucleotide, creating a specific mutation signature at the modification site.[14]
  - Proceed with standard library preparation protocols, including 5' adapter ligation, amplification, and purification.
- Sequencing and Analysis:
  - Sequence the libraries on a high-throughput platform.
  - Align reads to the reference transcriptome.
  - Develop a bioinformatic pipeline to identify sites with a significantly higher mismatch rate in the experimental sample compared to the controls. This indicates the location of an ac4C modification.



# Protocol 2: NAT10 RNA Immunoprecipitation Sequencing (RIP-Seq)

This protocol identifies the specific RNA transcripts that physically associate with the NAT10 protein in vivo.[16]

#### Methodology:

- Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-RNA interactions. Include RNase inhibitors to prevent RNA degradation.
- Immunoprecipitation:
  - Add a specific antibody targeting NAT10 to the cell lysate and incubate to form antibody-NAT10-RNA complexes.
  - Use a non-specific IgG antibody as a negative control.
  - Capture the complexes using Protein A/G magnetic beads.
- Washing: Wash the beads extensively with wash buffer to remove non-specific binding partners.
- RNA Elution and Purification:
  - Elute the RNA from the immunoprecipitated complexes, typically by digesting the protein with Proteinase K.
  - Purify the co-precipitated RNA using a standard RNA extraction method (e.g., phenolchloroform or column-based kits).
- Library Preparation and Sequencing:
  - Construct a sequencing library from the eluted RNA.
  - Sequence the library and align reads to the reference genome/transcriptome.



 Data Analysis: Identify peaks or enriched transcripts in the NAT10-IP sample compared to the IgG control to determine NAT10's direct RNA targets.[16]

## Protocol 3: Dot Blot for Global ac4C Detection

A simple, semi-quantitative method to assess the overall level of ac4C in a total RNA sample. [16]

#### Methodology:

- RNA Preparation: Isolate total RNA. Prepare a serial dilution of the RNA samples.
- Membrane Spotting: Spot the diluted RNA onto a positively charged nylon membrane (e.g., Amersham Hybond-N+).
- Crosslinking: Crosslink the RNA to the membrane using UV radiation.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- Antibody Incubation:
  - Incubate the membrane with a primary antibody specific for ac4C.
  - Wash the membrane, then incubate with an HRP-conjugated secondary antibody.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Normalization: Stain the membrane with methylene blue to visualize the total amount of RNA spotted, which serves as a loading control.[16]

## **Conclusion and Future Directions**

NAT10 is unequivocally the central writer of ac4C, a pivotal epitranscriptomic mark. Its multifaceted roles in RNA metabolism, cell signaling, and protein function underscore its importance in both normal physiology and a spectrum of diseases, especially cancer.[1] The



development of precise analytical tools like ac4C-seq has been instrumental in mapping its footprint, while inhibitors like Remodelin have validated its therapeutic potential.[12][14]

#### Future research should focus on:

- Context-Dependent Roles: Elucidating how NAT10's function and substrate specificity are modulated in different cellular contexts and tissues.
- Reader and Eraser Identification: Discovering the "reader" proteins that recognize and interpret the ac4C mark and identifying potential "eraser" enzymes that may reverse it.
- Combinatorial Therapies: Exploring the synergistic effects of NAT10 inhibitors with existing chemotherapies and targeted agents to overcome drug resistance.[1]
- Refining Detection Methods: Improving the sensitivity and accessibility of ac4C detection methods to facilitate clinical translation.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond -PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Function and Mechanism of NAT10 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prognostic and Immunological Role of mRNA ac4C Regulator NAT10 in Pan-Cancer: New Territory for Cancer Research? [frontiersin.org]
- 5. Mechanisms of NAT10 as ac4C writer in diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of NAT10 as ac4C writer in diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]







- 8. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Remodelin, an inhibitor of NAT10, could suppress hypoxia-induced or constitutional expression of HIFs in cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro [frontiersin.org]
- To cite this document: BenchChem. [N-Acetyltransferase 10 (NAT10): A Technical Guide to the ac4C Writer Enzyme]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117531#n-acetyltransferase-10-nat10-as-the-writer-enzyme-for-ac4c]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com